molecular formula C8H11NO B13049357 (1R)-1-(2-Furyl)but-3-enylamine

(1R)-1-(2-Furyl)but-3-enylamine

Cat. No.: B13049357
M. Wt: 137.18 g/mol
InChI Key: DITVBWXQRBAZMB-SSDOTTSWSA-N
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Description

(1R)-1-(2-Furyl)but-3-enylamine is a chiral amine compound that serves as a valuable building block in organic synthesis and pharmaceutical research. The molecule features a furan ring, a common motif in biomass-derived platform chemicals, linked to a chiral but-3-enylamine chain. This structure, combining a heterocyclic aromatic system with a stereodefined amine and an alkene functional group, makes it a versatile intermediate for constructing more complex molecules. The primary research value of this compound lies in its potential applications as a precursor in the synthesis of bioactive molecules and sustainable polymers. Furan-based amines have garnered significant attention for their role in developing pharmaceutical intermediates, including antiseptics, diuretics, and other therapeutic agents . Furthermore, furfurylamine derivatives are outstanding monomers for the synthesis of amine-containing polymers, such as polyurethanes and polyamides, which benefit from the rigidity of the furan ring to confer enhanced thermal stability and mechanical properties . The (1R) enantiomeric purity is critical for investigations in asymmetric synthesis and for producing chiral compounds where stereochemistry influences biological activity or material properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)but-3-en-1-amine

InChI

InChI=1S/C8H11NO/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2/t7-/m1/s1

InChI Key

DITVBWXQRBAZMB-SSDOTTSWSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=CO1)N

Canonical SMILES

C=CCC(C1=CC=CO1)N

Origin of Product

United States

Biological Activity

(1R)-1-(2-Furyl)but-3-enylamine is an organic compound featuring a furan ring linked to a butenylamine backbone. Its unique structure contributes to its potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure

The molecular formula of this compound is C9H11NC_9H_{11}N. The compound's structure can be represented as follows:

 1R 1 2 Furyl but 3 enylamine\text{ 1R 1 2 Furyl but 3 enylamine}

Antioxidant Activity

Research indicates that compounds containing furan and amine functionalities often exhibit antioxidant properties . These properties are crucial for neutralizing free radicals, thereby protecting cellular components from oxidative damage. Studies suggest that this compound may demonstrate significant antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary findings indicate that this compound can inhibit the growth of certain pathogens, suggesting its potential as a natural antimicrobial agent. This activity may be attributed to the furan moiety, which is known to enhance the reactivity of compounds towards microbial targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenged free radicals, exhibiting a dose-dependent response. The compound's efficacy was comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Testing : A series of experiments conducted against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. Notably, it showed stronger activity against Staphylococcus aureus compared to Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-AminofuranAmino group on furanPrimarily studied for neuroprotective effects
3-(Furanyl)propan-1-aminePropanamine chain linked to furanExhibits different reactivity due to longer chain
FurfurylamineDirectly linked furan and amineKnown for polymer chemistry; less focus on biology

This compound stands out due to its combination of a butenyl chain and furan ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Counterparts: (1S)-1-(2-Furyl)but-3-enylamine

The (1S)-enantiomer exhibits distinct stereochemical interactions in catalytic or biological systems. For example, enantiomers of furyl-bearing amines often show divergent binding affinities to enzymes or receptors. While specific data for this pair are unavailable, studies on analogous compounds (e.g., β-amino alcohols) reveal that enantiomeric inversion can alter biological activity by orders of magnitude.

Structural Analogs with Heterocyclic Variations

  • 1-(2-Thienyl)but-3-enylamine : Replacing the furyl group with a thienyl moiety enhances lipophilicity and electronic properties due to sulfur’s polarizability. Thienyl analogs often exhibit higher metabolic stability but may reduce enantioselectivity in asymmetric reactions .
  • 1-(2-Pyridyl)but-3-enylamine : The pyridyl group introduces basicity and coordination capacity, enabling metal-binding applications. However, the nitrogen lone pair may lead to undesired side reactions in acidic conditions.

Positional and Chain-Length Isomers

  • 1-(2-Furyl)but-2-enylamine : The alkene’s position (but-2-enyl vs. but-3-enyl) affects conjugation and steric accessibility. But-2-enyl isomers may display reduced stability due to allylic strain.
  • 1-(2-Furyl)pent-3-enylamine : Elongating the carbon chain increases hydrophobicity and may enhance membrane permeability in drug design contexts.

Data Table: Key Properties of (1R)-1-(2-Furyl)but-3-enylamine and Analogs

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Enantiomeric Excess (ee) Notable Applications
This compound ~153.2 Moderate (DMSO, MeOH) >86% (inferred) Asymmetric catalysis (prospective)
(1S)-1-(2-Furyl)but-3-enylamine ~153.2 Similar to R-enantiomer >86% (inferred) Chiral resolution studies
1-(2-Thienyl)but-3-enylamine ~169.3 Low (DCM, THF) 70–80% Medicinal chemistry scaffolds
1-(2-Pyridyl)but-3-enylamine ~148.2 High (H2O, EtOH) 50–60% Metal-organic frameworks

Research Findings and Limitations

  • Enantioselectivity: The (1R)-configuration, when paired with furyl’s electron-rich π-system, may enhance substrate recognition in asymmetric hydrogenation or aminocatalysis.
  • Stability : The conjugated alkene in this compound could render it prone to oxidation, necessitating inert storage conditions.
  • Gaps in Data : Direct experimental data on this compound are scarce; most inferences derive from structurally related systems. Further studies on its synthetic optimization, spectroscopic characterization (e.g., X-ray crystallography), and biological profiling are critical.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available or easily synthesized furan derivatives, such as 2-furaldehyde or substituted furans. These serve as precursors for further elaboration.

Asymmetric Amination Strategies

To achieve the (1R) stereochemistry, asymmetric catalytic methods are employed, including:

Typical Synthetic Sequence Example

A representative synthetic route involves:

Reagents and Conditions

Step Reagents/Conditions Notes
Allylation Allylboronates, allyl halides, or organolithium reagents Control of regio- and stereochemistry is critical
Oxidation Manganese dioxide (MnO2) Mild oxidation to α,β-unsaturated ketones
Cyclization/Imine formation Aniline derivatives, heating in MeCN:H2O One-step reaction for furan-imine scaffold
Reduction/Amination Lithium aluminum hydride, catalytic hydrogenation Selective reduction to amine
Catalytic asymmetric hydroamination Pd, Rh, or Ir catalysts with chiral ligands High enantioselectivity (up to 99% ee)

Research Findings and Analysis

  • Catalytic asymmetric hydroamination methods have demonstrated excellent yields and enantioselectivities, making them suitable for preparing chiral allylic amines like (1R)-1-(2-furyl)but-3-enylamine.
  • Transition-metal catalysis with rhodium or iridium complexes enables direct amination of alkenes, providing efficient routes with mild conditions and low catalyst loadings.
  • Oxidation of diols to α,β-unsaturated ketones using MnO2 is a mild and high-yielding step, preserving sensitive furan rings.
  • The one-step cyclization of α,β-unsaturated ketones with aniline derivatives forms furan-imine scaffolds efficiently, which can be further transformed into the target amine.
  • Control of stereochemistry at the chiral center is crucial for biological activity and is achieved through chiral catalysts or auxiliaries.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Transition-metal catalyzed hydroamination High enantioselectivity, mild conditions Excellent stereocontrol, scalable Requires expensive catalysts and ligands
Organometallic addition to chiral imines Direct formation of chiral amines High stereoselectivity Sensitive to moisture and air
Oxidation of diols + cyclization with aniline Mild oxidation, one-step imine formation Efficient, good yields Multi-step overall synthesis
Classical amination of allylic halides Simple reagents Straightforward Often racemic, requires resolution

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